molecular formula C6H12ClNO3 B2693880 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955493-30-7

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2693880
CAS No.: 1955493-30-7
M. Wt: 181.62
InChI Key: RZGXNFGNTRVIGN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine.

    Carboxylation: The carboxyl group is introduced at the 2-position of the pyrrolidine ring through carboxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride include:

    2-Methylpyrrolidine: A precursor in the synthesis of the compound.

    4-Hydroxyproline: A structurally related compound with similar functional groups.

    Pyrrolidine-2-carboxylic acid: Another related compound with a carboxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both hydroxyl and carboxyl groups on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions and applications compared to other similar compounds.

Properties

IUPAC Name

4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGXNFGNTRVIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-30-7
Record name 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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